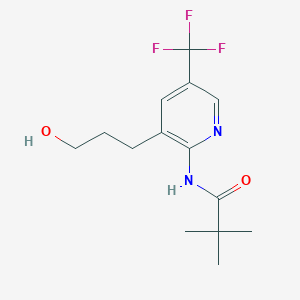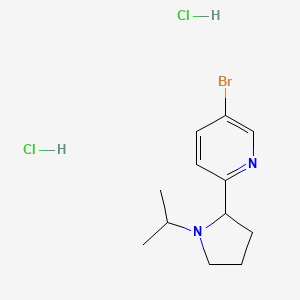![molecular formula C7H5BrN2O2 B1402795 6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one CAS No. 1380571-64-1](/img/structure/B1402795.png)
6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one” is a chemical compound with the molecular formula C7H5BrN2O2 . It has an average mass of 229.031 Da and a monoisotopic mass of 227.953430 Da . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring fused with an oxazine ring . The compound has a bromine atom attached to the 6th position of the pyridine ring .Scientific Research Applications
Synthesis and Chemical Properties
6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one is a compound related to the broader class of 1,2-oxazines. These compounds can be synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are themselves obtained from the cyclization of specific precursors. The synthesis of oxazines, their use as chiral synthons, and their general reactions are vital in organic chemistry due to their versatility and wide range of applications (Sainsbury, 1991).
Biological and Pharmaceutical Research
In pharmaceutical and biological research, the oxazine scaffold is prevalent. Compounds related to this compound exhibit a broad spectrum of biological activities, making them suitable for various therapeutic applications. Derivatives of this compound have been studied for their potential biological activities, including antibacterial, antituberculous, antimycotic, anthelmintic, and molluscocidal properties. These activities can be modulated by structural modifications, indicating the compound's significance in drug development and medical research (Waisser & Kubicová, 1993).
Catalytic and Chemical Applications
The unique structural features of this compound derivatives enable them to interact effectively with enzymes and receptors in biological systems. These interactions are facilitated by numerous weak interactions due to the compound's peculiar structural feature, making it an important molecule in catalysis and chemical reactions. Research in this area is dynamic and contributes significantly to the development of new synthetic molecules with high therapeutic potency, further underscoring the compound's importance in medicinal chemistry (Verma et al., 2019).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of this compound are essential. The compound's derivatives are used in the synthesis of brominated flame retardants, and their environmental concentrations and toxicology are of significant interest. Understanding the environmental impact and toxicokinetics of these compounds is crucial for assessing their environmental footprint and ensuring safe application in various industries (Koch & Sures, 2018).
Properties
IUPAC Name |
6-bromo-4,8-dihydropyrido[3,2-d][1,3]oxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-6-2-1-4-5(9-6)3-12-7(11)10-4/h2H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASBHTDBEZJJTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N=C2C1=NC(=O)OC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol](/img/structure/B1402712.png)
![8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1402713.png)
![Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1402714.png)
![7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402715.png)
![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1402716.png)

![(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol](/img/structure/B1402724.png)


![6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1402729.png)
![tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate](/img/structure/B1402731.png)
![7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402732.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B1402733.png)
![5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1402734.png)
